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Compound of Interest

Compound Name: Fmoc-Val-Ala-OH

Cat. No.: B2816064 Get Quote

CAS Number: 150114-97-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Val-Ala-OH is a protected dipeptide composed of L-valine and L-alanine with a 9-

fluorenylmethoxycarbonyl (Fmoc) group protecting the N-terminus. This molecule is a critical

building block in the field of bioconjugation, particularly in the development of Antibody-Drug

Conjugates (ADCs). Its core utility lies in its incorporation as a cleavable linker, which is

designed to be stable in systemic circulation but susceptible to enzymatic cleavage within the

target cell's lysosomal compartment. This targeted release of a cytotoxic payload is a

cornerstone of modern ADC design, aiming to enhance therapeutic efficacy while minimizing

off-target toxicity. The Val-Ala dipeptide sequence is specifically recognized and cleaved by

proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][2][3]

Physicochemical Properties
The physical and chemical properties of Fmoc-Val-Ala-OH are summarized in the table below.

This data is essential for its handling, storage, and use in chemical synthesis.
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Property Value Source(s)

Molecular Formula C₂₃H₂₆N₂O₅ [4]

Molecular Weight 410.46 g/mol [4]

Appearance
White to off-white solid/powder

or crystals

Melting Point 217–219 °C

Purity Typically ≥95%

Solubility
Slightly soluble in DMF and

DMSO; ≥ 100 mg/mL in DMSO

Storage Conditions 2–8 °C for long-term storage

Core Applications in Drug Development
Fmoc-Val-Ala-OH serves two primary roles in the synthesis of complex biomolecules for

therapeutic applications:

Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected dipeptide, it is a ready-to-use

building block for the synthesis of peptides containing the Val-Ala sequence. The Fmoc

group provides a temporary N-terminal protection that can be removed under mild basic

conditions, allowing for the stepwise elongation of the peptide chain.

Antibody-Drug Conjugate (ADC) Linker Synthesis: This is the most prominent application of

Fmoc-Val-Ala-OH. It forms the core of a cathepsin B-cleavable linker. The dipeptide is

typically attached to a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), which in

turn is connected to a cytotoxic payload.

Signaling Pathway and Mechanism of Action
The therapeutic efficacy of an ADC utilizing a Val-Ala linker is contingent on a series of events

that culminate in the targeted release of the cytotoxic payload within the cancer cell. This

process involves the endocytic pathway and subsequent lysosomal degradation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Enzymatic_Cleavage_of_the_Val_Cit_Linker_by_Cathepsin_B.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Enzymatic_Cleavage_of_the_Val_Cit_Linker_by_Cathepsin_B.pdf
https://www.benchchem.com/product/b2816064?utm_src=pdf-body
https://www.benchchem.com/product/b2816064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2816064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Mechanism of Action of a Val-Ala Linker-based ADC
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Caption: Mechanism of Action of a Val-Ala Linker-based ADC.
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Experimental Protocols
The following protocols provide a general framework for the use of Fmoc-Val-Ala-OH in the

synthesis of an ADC linker and the subsequent evaluation of its enzymatic cleavage.

Protocol 1: Solid-Phase Synthesis of a Val-Ala-PABC
Linker
This protocol describes the manual solid-phase synthesis of a Val-Ala-PABC linker on a Rink

Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

Rink Amide resin

Fmoc-Val-Ala-OH

Fmoc-PAB-OH (Fmoc-p-aminobenzyl alcohol)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Solid-phase synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
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Fmoc Deprotection (Resin):

Drain the DMF.

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

Coupling of Fmoc-PAB-OH:

In a separate vial, dissolve Fmoc-PAB-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in

DMF.

Add the activated amino acid solution to the resin and shake for 2-4 hours at room

temperature.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads),

indicating incomplete coupling, repeat the coupling step.

Wash the resin as in step 2.

Fmoc Deprotection (PAB): Repeat step 2.

Coupling of Fmoc-Val-Ala-OH:

In a separate vial, dissolve Fmoc-Val-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.)

in DMF.

Add the activated dipeptide solution to the resin and shake for 2-4 hours at room

temperature.

Monitor the coupling reaction with a Kaiser test.

Wash the resin as in step 2.

Final Fmoc Deprotection: Repeat step 2.
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Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide in cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Purification: Purify the crude Val-Ala-PABC-NH₂ by reverse-phase HPLC.
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Figure 2: Workflow for Solid-Phase Synthesis of Val-Ala-PABC Linker
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Caption: Workflow for Solid-Phase Synthesis of Val-Ala-PABC Linker.
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Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol describes a fluorometric assay to evaluate the cleavage of a Val-Ala linker

conjugated to a fluorophore by recombinant human Cathepsin B.

Materials:

Recombinant Human Cathepsin B

Val-Ala-PABC-fluorophore substrate (e.g., conjugated to AMC or another fluorogenic

molecule)

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

Cathepsin B Inhibitor (e.g., CA-074) for negative control

96-well black, flat-bottom microplate

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Prepare the Assay Buffer and Activation Buffer.

Dilute the Val-Ala-PABC-fluorophore substrate to the desired concentration in Assay

Buffer.

Activate Cathepsin B by incubating it in Activation Buffer for 15 minutes at room

temperature.

Assay Setup (in a 96-well plate):

Test Wells: 50 µL of activated Cathepsin B solution + 50 µL of substrate solution.
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Negative Control Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and

inhibitor solution + 50 µL of substrate solution.

Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of substrate solution.

Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.

Incubation: Incubate the plate at 37°C. For a kinetic assay, immediately place the plate in a

pre-warmed fluorescence plate reader. For an endpoint assay, incubate for a predetermined

time (e.g., 30, 60, or 120 minutes).

Fluorescence Measurement:

Measure the fluorescence intensity at the appropriate excitation and emission

wavelengths for the chosen fluorophore.

For a kinetic assay, record measurements every 1-2 minutes for 30-60 minutes.

Data Analysis:

Subtract the background fluorescence (Blank wells) from all other readings.

For an endpoint assay, compare the fluorescence in the test wells to the negative control.

For a kinetic assay, plot fluorescence intensity versus time. The initial rate of the reaction

is the slope of the linear portion of the curve.
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Figure 3: Workflow for In Vitro Cathepsin B Cleavage Assay
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Caption: Workflow for In Vitro Cathepsin B Cleavage Assay.
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Conclusion
Fmoc-Val-Ala-OH is a valuable and versatile dipeptide building block for the development of

advanced biotherapeutics, particularly ADCs. Its well-defined physicochemical properties and

its specific susceptibility to cleavage by lysosomal proteases like Cathepsin B make it an ideal

component for constructing linkers that enable targeted drug delivery. The experimental

protocols provided in this guide offer a foundation for the synthesis and evaluation of Val-Ala-

containing linkers, empowering researchers to harness the potential of this key molecule in the

design of next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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